1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one
CAS No.: 65033-20-7
Cat. No.: VC3840200
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65033-20-7 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C10H12O3/c1-7(11)8-3-4-10(12)9(5-8)6-13-2/h3-5,12H,6H2,1-2H3 |
| Standard InChI Key | PSPFTUWBSJMLIV-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)O)COC |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)COC |
Introduction
1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one is an organic compound with a molecular formula of C10H12O3 and a molecular weight of 180.2 g/mol. It is part of a broader class of compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) linked to two alkyl or aryl groups. This compound is specifically noted for its hydroxy and methoxymethyl substituents on the phenyl ring, which contribute to its unique chemical properties and potential applications.
Hazard Information
-
Signal Word: Danger
-
Hazard Statements: H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation).
-
Precautionary Statements: Include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501.
Synthesis and Applications
While specific synthesis methods for 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one are not widely detailed in the available literature, compounds of this nature are often synthesized through reactions involving the corresponding benzaldehyde derivatives and acetone or acetophenone precursors. The applications of such compounds can vary widely, including roles in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Suppliers and Availability
This compound is available from several chemical suppliers, including Kemix Pty Ltd and American Elements. It can be purchased in various quantities, ranging from milligrams to grams, with purity levels typically above 95% .
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one
| Property | 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one | 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one |
|---|---|---|
| Molecular Formula | C10H12O3 | C9H9BrO3 |
| Molecular Weight | 180.2 g/mol | 245.07 g/mol |
| CAS Number | 65033-20-7 | 62932-94-9 |
| Storage Conditions | Room temperature | Inert atmosphere, 2-8°C |
| Hazards | H315, H318, H335 | H314 |
1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
| Property | 1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one | 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone |
|---|---|---|
| Molecular Formula | C10H12O3 | C9H10O3 |
| Molecular Weight | 180.2 g/mol | 166.17 g/mol |
| CAS Number | 65033-20-7 | 39235-58-0 |
| Boiling Point | 329.4°C | Not reported |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume